molecular formula C7H12Cl2N2O B2755284 6-(2-Aminoethyl)-2(1H)-pyridinone dihydrochloride CAS No. 1609403-24-8

6-(2-Aminoethyl)-2(1H)-pyridinone dihydrochloride

Cat. No. B2755284
CAS RN: 1609403-24-8
M. Wt: 211.09
InChI Key: VOVQWWXTTAEBAA-UHFFFAOYSA-N
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Description

6-(2-Aminoethyl)-2(1H)-pyridinone dihydrochloride, also known as DFO or 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline, is a fluorescent compound used in biological research. It is commonly used as a fluorescent probe for detecting iron in biological systems.

Scientific Research Applications

Molecular Associations Studies

The 1,6-dihydro-3(2H)-pyridinone unit, a key component of 6-(2-Aminoethyl)-2(1H)-pyridinone dihydrochloride, has been identified as an amino acid surrogate promoting the extended beta-strand conformation when incorporated into oligopeptide strands. This characteristic makes it useful for studying molecular associations and folding processes. The circular dichroism (CD) signature of the vinylogous amide in the @-unit is notably sensitive to conformation changes in organic and aqueous solvents, providing a quantitative measure of @-tide association and folding. This sensitivity facilitates the study of amino acid side chain interactions relevant to beta-sheet stability, offering insights into protein structure and function at micromolar concentrations (Phillips, Blasdel, & Bartlett, 2005).

Synthesis and Oxidative Properties

Another research application involves the novel synthesis and exploration of the oxidative properties of derivatives related to this compound. For instance, compounds have been synthesized that demonstrate the ability to oxidize amines and alcohols to their corresponding carbonyl compounds under specific conditions, suggesting potential uses in organic synthesis and catalysis. This process highlights the compound's role in facilitating oxidative transformations, which could be applied in the development of new chemical reactions and materials (Mitsumoto & Nitta, 2004).

Material Science and Polymer Chemistry

In material science, the derivative 2,6-bis(4-aminophenoxy-4′-benzoyl)pyridine, related to this compound, has been used to synthesize a new class of polyimides. These polymers exhibit exceptional thermal and thermooxidative stability, with no weight loss detected before a temperature of 450°C in nitrogen. The glass-transition temperatures of these polymers range from 208 to 324°C, indicating their potential for high-performance materials in aerospace, electronics, and other high-temperature applications (Zhang et al., 2005).

properties

IUPAC Name

6-(2-aminoethyl)-1H-pyridin-2-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.2ClH/c8-5-4-6-2-1-3-7(10)9-6;;/h1-3H,4-5,8H2,(H,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVQWWXTTAEBAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1609403-24-8
Record name 6-(2-aminoethyl)-1,2-dihydropyridin-2-one dihydrochloride
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